(S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate

Chiral Synthesis Enantiopurity Medicinal Chemistry

Supplying enantiopure (S)-pyrrolidine building blocks is a common bottleneck in medicinal chemistry. CAS 239483-09-1 solves this with a guaranteed ≥97% enantiomeric excess and a defined optical rotation ([α]₂₀/D = -49°). · Chiral Integrity: Batch-specific HPLC, NMR, and GC certificates ensure reproducible stereochemical outcomes. · Orthogonal Functionality: Boc-protected pyrrolidine nitrogen plus free primary amine enables sequential, regiospecific elaboration for complex API and PROTAC synthesis. · Reliable Supply: Multiple global stocking points with 2-8°C cold-chain shipping.

Molecular Formula C11H22N2O2
Molecular Weight 214.3 g/mol
CAS No. 239483-09-1
Cat. No. B1276795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate
CAS239483-09-1
Molecular FormulaC11H22N2O2
Molecular Weight214.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC1CCN
InChIInChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-4-5-9(13)6-7-12/h9H,4-8,12H2,1-3H3/t9-/m0/s1
InChIKeyVCYKQOGWPICUKV-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate Overview


(S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate (CAS 239483-09-1) is a chiral pyrrolidine derivative featuring a Boc-protected cyclic secondary amine and a primary aminoethyl side chain, with molecular formula C11H22N2O2 and molecular weight 214.31 g/mol . It is supplied as a white to yellowish solid with a typical melting point range of 72–76 °C . This compound serves as a versatile building block in medicinal chemistry and organic synthesis, enabling the stereocontrolled construction of complex nitrogen-containing molecules through sequential functionalization of its orthogonal amine groups .

(S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate Substitution Risks


The (S)-configured pyrrolidine core of CAS 239483-09-1 is not merely a structural detail but a critical determinant of downstream stereochemical outcomes in asymmetric synthesis. The compound's specific optical rotation ([α]₂₀/D = −49° in chloroform) provides a quantifiable benchmark for enantiopurity that racemic mixtures (CAS 370069-29-7) or the (R)-enantiomer (CAS 550378-07-9) cannot match . When used as a chiral building block for synthesizing pharmaceuticals, ligands, or catalysts, substitution with non-enantiopure material introduces diastereomeric impurities that propagate through synthetic sequences, ultimately reducing enantiomeric excess of final products and compromising assay reproducibility [1]. The orthogonal protection strategy—Boc on the pyrrolidine nitrogen and a free primary amine on the ethyl side chain—enables sequential, regiospecific functionalization that achiral or unprotected analogs cannot achieve without extensive protecting group manipulation [2].

(S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate Comparative Evidence


Specific Optical Rotation: Enantiomeric Purity

The (S)-enantiomer (CAS 239483-09-1) exhibits a specific optical rotation of [α]₂₀/D = −49° (c = 1 in CHCl₃), a distinct and quantifiable chiroptical property . In contrast, the racemic mixture (CAS 370069-29-7) shows no net optical rotation ([α]₂₀/D ≈ 0°), and the (R)-enantiomer (CAS 550378-07-9) would exhibit an equal but opposite rotation (+49°) [1]. This differential rotation enables immediate verification of enantiomeric identity and purity via polarimetry, a capability absent for racemic material.

Chiral Synthesis Enantiopurity Medicinal Chemistry

¹H NMR Spectral Signature

The ¹H NMR spectrum of (S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate in CDCl₃ displays characteristic resonances at δ 3.90 (1H, m), 3.30 (2H, m), 2.71 (2H, t), and 1.87–1.45 (17H, m), with the prominent singlet at δ ~1.45 corresponding to the nine protons of the Boc tert-butyl group . This signature is absent in the unprotected 2-(2-aminoethyl)pyrrolidine (CAS 7154-73-6) and in the (R)-enantiomer, which yields identical chemical shifts but opposite chiroptical properties [1].

Analytical Chemistry Structure Confirmation Quality Control

Purity Specifications and Batch Analysis

Reputable suppliers of (S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate (CAS 239483-09-1) provide the compound at a minimum purity of 97%, with batch-specific certificates of analysis including NMR, HPLC, and GC data . In contrast, the racemic mixture (CAS 370069-29-7) is often offered at lower purity specifications (e.g., 95%) and may lack detailed stereochemical characterization .

Procurement Quality Assurance Reproducibility

Melting Point for Identity Verification

The (S)-enantiomer (CAS 239483-09-1) exhibits a consistent melting point range of 72–76 °C, a well-defined solid-state property that can be used for rapid identity verification . The racemic mixture (CAS 370069-29-7) may show a different melting behavior, and the (R)-enantiomer (CAS 550378-07-9) would exhibit a similar melting point range .

Physical Characterization Quality Control Material Handling

(S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate Applications


Stereocontrolled Chiral Intermediate Synthesis

This compound is the preferred building block when the target molecule requires an (S)-configured pyrrolidine moiety with a pendant primary amine for further elaboration. Its defined optical rotation ([α]₂₀/D = −49°) and high enantiopurity (≥97%) ensure that subsequent stereospecific reactions proceed with predictable stereochemical outcomes, minimizing the formation of undesired diastereomers that would otherwise require costly chromatographic separations . The Boc protection allows selective manipulation of the primary amine without affecting the pyrrolidine nitrogen, a feature exploited in the synthesis of pharmaceutical intermediates described in EP1056733 [1].

Chiral Ligands and Organocatalysts Preparation

The (S)-configured pyrrolidine core serves as a chiral scaffold for constructing ligands and organocatalysts used in asymmetric synthesis . The free primary aminoethyl group can be readily functionalized with coordinating moieties, while the Boc group on the pyrrolidine nitrogen can be removed under mild acidic conditions to reveal a secondary amine capable of enamine or iminium catalysis. The defined stereochemistry ensures that the resulting catalyst or ligand imparts the intended facial selectivity in asymmetric reactions such as Michael additions, aldol condensations, and hydrogenations [1].

PROTAC Degrader and Bifunctional Molecule Synthesis

The orthogonal protection strategy—Boc on the pyrrolidine nitrogen and a free primary amine on the ethyl side chain—makes this compound an ideal linker or scaffold for constructing proteolysis-targeting chimeras (PROTACs) and other bifunctional molecules . The primary amine can be conjugated to an E3 ligase ligand or a targeting moiety, while the Boc group remains intact for later deprotection and further functionalization. This regioselective approach avoids complex protecting group interconversions and improves overall synthetic efficiency [1].

Chiral HPLC Reference Standard

Due to its well-defined optical rotation and availability in high enantiopurity (≥97% with batch-specific analytical certificates including NMR, HPLC, and GC data), this compound serves as a reliable reference standard for developing and validating chiral HPLC methods for related pyrrolidine derivatives . Its distinct chiroptical properties allow for calibration of polarimetric detectors and verification of column performance in enantioselective separations [1].

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